molecular formula C20H16Cl2N2O2 B2497967 N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338781-51-4

N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2497967
CAS No.: 338781-51-4
M. Wt: 387.26
InChI Key: AIWHIMRQRJTUHZ-UHFFFAOYSA-N
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Description

N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of benzyl and dichlorobenzyl groups attached to a pyridine ring, which is further functionalized with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the benzyl and dichlorobenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide include other pyridinecarboxamide derivatives and benzyl-substituted pyridines. Examples include:

  • N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • N-benzyl-1-(2-chloroquinolin-3-yl)methanamine

Uniqueness

What sets this compound apart is its specific combination of benzyl and dichlorobenzyl groups, which confer unique chemical and biological properties. This distinct structure may result in different reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-benzyl-1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c21-17-8-6-15(10-18(17)22)12-24-13-16(7-9-19(24)25)20(26)23-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWHIMRQRJTUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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